5-MethylSalicylamide

Description

Properties

IUPAC Name |

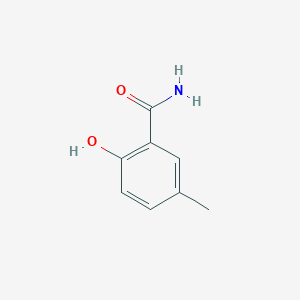

2-hydroxy-5-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-2-3-7(10)6(4-5)8(9)11/h2-4,10H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNAXKCRTFJQYDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443636 | |

| Record name | 5-MethylSalicylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39506-61-1 | |

| Record name | 5-MethylSalicylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Methylsalicylamide: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylsalicylamide, also known as 2-hydroxy-5-methylbenzamide, is an aromatic organic compound belonging to the salicylamide family. As a derivative of salicylic acid, it shares a core structure with a class of molecules known for their extensive biological activities, including analgesic, antipyretic, and anti-inflammatory properties. While salicylamide itself has been a subject of interest in medicinal chemistry, the specific properties and potential applications of its methylated analogue, this compound, are less explored, presenting a compelling area for further research and development. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological relevance of this compound, offering a foundational resource for professionals in the fields of chemical synthesis and drug discovery.

Chemical Structure and Properties

This compound possesses a benzene ring substituted with a hydroxyl group, an amide group, and a methyl group at positions 2, 1, and 5, respectively. The intramolecular hydrogen bonding between the phenolic hydroxyl group and the amide moiety influences its chemical reactivity and physical properties.

The structural formula of this compound is:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 39506-61-1 | [1][2] |

| Molecular Formula | C₈H₉NO₂ | [3] |

| Molecular Weight | 151.16 g/mol | [3] |

| Appearance | White to Off-White Solid | - |

| Melting Point | 182 °C | - |

| Boiling Point (Predicted) | 278.9 ± 33.0 °C | - |

| Density (Predicted) | 1.230 ± 0.06 g/cm³ | - |

| pKa (Predicted) | 8.67 ± 0.18 | - |

| Solubility | Slightly soluble in DMSO and Methanol | - |

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the amidation of its corresponding ester, methyl 5-methylsalicylate. This reaction is typically carried out using aqueous ammonia.

Experimental Protocol: Synthesis from Methyl 5-methylsalicylate

Objective: To synthesize this compound via the ammonolysis of methyl 5-methylsalicylate.

Materials:

-

Methyl 5-methylsalicylate

-

28% Aqueous ammonium hydroxide

-

Dioxane

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve methyl 5-methylsalicylate in dioxane.

-

Ammonolysis: Add an excess of 28% aqueous ammonium hydroxide to the solution.

-

Heating: Heat the reaction mixture at 80°C under reflux for 20 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Concentration: After the reaction is complete, concentrate the mixture to dryness using a rotary evaporator. This will yield a light brown solid.

-

Purification: Grind the resulting solid with diethyl ether to remove any unreacted ester.

-

Isolation: Filter the solid to obtain pure this compound.

Causality Behind Experimental Choices:

-

Dioxane as Solvent: Dioxane is a suitable solvent as it is miscible with both the organic ester and the aqueous ammonia, creating a homogeneous reaction mixture.

-

Excess Ammonium Hydroxide: Using an excess of aqueous ammonia drives the equilibrium of the reaction towards the formation of the amide product.

-

Heating to 80°C: The elevated temperature increases the rate of the ammonolysis reaction, which is typically slow at room temperature.

-

Ether Wash: Diethyl ether is used for washing as the starting ester is soluble in it, while the amide product is not, allowing for effective purification.

Spectroscopic Data

While comprehensive, experimentally verified spectroscopic data for this compound is not widely available in public databases, some information can be found.

-

¹H NMR: Proton NMR data is available and can be used to confirm the structure of the synthesized product.[4]

It is important for researchers to perform their own comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to verify the identity and purity of synthesized this compound.

Potential Biological Activities and Mechanism of Action

The biological activities of this compound have not been extensively studied. However, based on the known pharmacological profiles of salicylamide and its other derivatives, several potential areas of interest can be proposed. Salicylamide derivatives have been investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[5][6][7]

The introduction of a methyl group at the 5-position of the salicylamide scaffold can influence its lipophilicity and electronic properties, which in turn may affect its binding to biological targets and its overall pharmacokinetic profile.

Potential Mechanisms of Action (Hypothesized):

Based on the activities of related salicylamides, this compound could potentially exert its effects through various mechanisms:

-

Anti-inflammatory Activity: Like other salicylates, it may inhibit the activity of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

-

Antimicrobial Activity: The phenolic hydroxyl group and the amide functionality are known to be important for the antimicrobial effects of many compounds.

-

Anticancer Activity: Some salicylamide derivatives have shown the ability to induce apoptosis in cancer cell lines.[8] The precise mechanism is often complex and can involve multiple signaling pathways.

Note: The pathways and targets illustrated above are speculative and based on the known activities of related salicylamide compounds. Further experimental validation is required to confirm the specific biological activities and mechanism of action of this compound.

Conclusion and Future Directions

This compound is a readily synthesizable derivative of salicylamide with distinct physicochemical properties. While its biological profile remains largely unexplored, the known activities of the broader salicylamide class suggest its potential as a valuable scaffold for the development of new therapeutic agents. Future research should focus on a comprehensive evaluation of its biological activities, including in vitro and in vivo studies to determine its anti-inflammatory, antimicrobial, and anticancer potential. Elucidating its specific molecular targets and mechanism of action will be crucial for unlocking its therapeutic promise. This guide serves as a starting point for researchers and drug development professionals interested in exploring the chemical and biological landscape of this intriguing molecule.

References

- 1. This compound | 39506-61-1 [m.chemicalbook.com]

- 2. This compound|CAS 39506-61-1|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound(39506-61-1) 1H NMR spectrum [chemicalbook.com]

- 5. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Substituted-5- [(2,5-Dihydroxybenzyl)amino]salicylamides as Lavendustin Analogs: Antiproliferative Activity, COMPARE Analyses, Mechanistic, Docking, ADMET and Toxicity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 5-Methylsalicylamide from 5-Methylsalicylic Acid

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis of 5-Methylsalicylamide, a valuable compound in medicinal chemistry and drug development, from its precursor, 5-methylsalicylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the synthetic pathways, mechanistic underpinnings, and practical experimental protocols. The guide emphasizes scientific integrity, providing a robust and validated methodology, complete with in-text citations to authoritative sources and a full reference list. Visual aids, including a detailed reaction workflow diagram and a summary table of key parameters, are included to enhance understanding and practical application.

Introduction: The Significance of Salicylamides

Salicylamides are a class of organic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse biological activities. As derivatives of salicylic acid, they often exhibit analgesic, anti-inflammatory, and antipyretic properties. The strategic modification of the salicylamide scaffold, such as the introduction of a methyl group at the 5-position to form this compound, allows for the fine-tuning of its pharmacological profile, potentially enhancing efficacy and reducing side effects. Understanding the efficient and reliable synthesis of these compounds is therefore of paramount importance for the advancement of novel therapeutics.

Synthetic Strategies: From Carboxylic Acid to Amide

The conversion of a carboxylic acid to an amide is a fundamental transformation in organic synthesis. However, the direct reaction of a carboxylic acid with ammonia is often inefficient at room temperature. This is due to an acid-base reaction that forms a stable and unreactive ammonium carboxylate salt.[1] To overcome this, two primary strategies are employed:

-

High-Temperature Direct Amidation: Heating the ammonium salt to high temperatures can drive off water and lead to the formation of the amide.[1] However, this method often requires harsh conditions that may not be suitable for sensitive molecules.

-

Carboxylic Acid Activation: A more common and versatile approach involves the activation of the carboxylic acid to a more reactive intermediate. This intermediate is then readily attacked by ammonia to form the desired amide under milder conditions.

This guide will focus on the latter, more controlled, and widely applicable method of carboxylic acid activation.

The Acid Chloride Pathway: A Robust and Efficient Route

A reliable method for activating carboxylic acids is their conversion to acyl chlorides. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[2][3][4][5][6] The reaction of a carboxylic acid with thionyl chloride produces the corresponding acyl chloride, with the convenient byproducts of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, which can be easily removed from the reaction mixture.[3][5]

The resulting acyl chloride is a highly electrophilic species, readily susceptible to nucleophilic attack by ammonia to form the stable amide bond. This two-step, one-pot approach offers high yields and is applicable to a wide range of carboxylic acids.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step protocol for the synthesis of this compound from 5-methylsalicylic acid via the acid chloride intermediate. The procedure is adapted from a well-established method for amide synthesis.[2][4][6]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| 5-Methylsalicylic acid | ≥98% | Commercially Available | Starting material. |

| Thionyl chloride (SOCl₂) | Reagent Grade | Commercially Available | Corrosive and moisture-sensitive. Handle in a fume hood. |

| Dichloromethane (CH₂Cl₂) | Anhydrous | Commercially Available | Reaction solvent. |

| Triethylamine (Et₃N) | ≥99% | Commercially Available | Base to neutralize HCl. |

| Ammonia solution | 7N in Methanol | Commercially Available | Nucleophile. |

| Hydrochloric acid (HCl) | 1 M aqueous | Laboratory Grade | For workup. |

| Sodium bicarbonate (NaHCO₃) | Saturated aqueous | Laboratory Grade | For workup. |

| Brine | Saturated aqueous | Laboratory Grade | For workup. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | Drying agent. |

| Ethanol | Reagent Grade | Commercially Available | Recrystallization solvent. |

| Water | Deionized | Laboratory Grade | Recrystallization solvent. |

Step-by-Step Procedure

Step 1: Formation of 5-Methylsalicyloyl Chloride (in situ)

-

In a flame-dried 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 5-methylsalicylic acid (10.0 g, 65.7 mmol).

-

Under a nitrogen atmosphere, add anhydrous dichloromethane (100 mL) to the flask.

-

Carefully add thionyl chloride (9.6 mL, 131.4 mmol, 2.0 equiv.) dropwise to the stirred suspension at room temperature.[2]

-

Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator. This will yield the crude 5-methylsalicyloyl chloride as an oil or solid. Caution: This step should be performed in a well-ventilated fume hood.

Step 2: Amidation to form this compound

-

Dissolve the crude 5-methylsalicyloyl chloride in anhydrous dichloromethane (100 mL) under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of ammonia in methanol (7N, 28.2 mL, 197.1 mmol, 3.0 equiv.).

-

Slowly add the ammonia solution dropwise to the stirred solution of the acid chloride at 0 °C. A white precipitate may form.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Step 3: Workup and Purification

-

Quench the reaction by slowly adding 1 M HCl (50 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Step 4: Recrystallization

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

Slowly add hot deionized water until the solution becomes slightly cloudy.

-

Reheat the solution until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1), and dry under vacuum.

Characterization

The identity and purity of the synthesized this compound can be confirmed by the following methods:

-

Melting Point: The melting point of the purified product should be determined and compared to the literature value. The melting point of salicylamide is 139-141 °C, and the methyl-substituted analog is expected to have a similar melting point.[7]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the molecule. The expected proton NMR spectrum of 2-hydroxy-5-methylbenzamide in DMSO-d₆ would show characteristic peaks for the aromatic protons, the methyl group protons, and the amide protons.[8] The carbon NMR would show distinct signals for each carbon atom in the molecule.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H, N-H, C=O (amide), and aromatic C-H and C=C bonds.

Reaction Workflow and Data Summary

Visualizing the Synthesis

The following diagram illustrates the workflow for the synthesis of this compound.

References

solubility and stability of 5-MethylSalicylamide

An In-Depth Technical Guide to the Solubility and Stability of 5-Methylsalicylamide

Abstract

This compound is a chemical compound with potential applications in pharmaceutical and materials science. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective development and application. This guide provides a comprehensive overview of the core solubility and stability characteristics of this compound. It details the theoretical underpinnings of these properties, presents established analytical methodologies for their quantification, and offers detailed experimental protocols for researchers. While specific quantitative data for this compound is emerging, this document synthesizes available information and leverages data from the closely related compound, salicylamide, to provide a robust framework for its scientific evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize and utilize this compound.

Core Physicochemical Properties of this compound

A foundational understanding of a compound's intrinsic properties is the starting point for any rigorous scientific investigation. This compound is an aromatic amide derivative of salicylic acid.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Structure |  | (Illustrative) |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| CAS Number | 39506-61-1 | [1] |

| Appearance | White to Off-White Solid | [2] |

| Melting Point | 182 °C | [2] |

| Predicted pKa | 8.67 ± 0.18 | [2] |

| Qualitative Solubility | Slightly soluble in DMSO and Methanol | [2] |

The structure, featuring a phenolic hydroxyl group and an amide functional group, dictates its chemical behavior. The predicted pKa of 8.67 suggests that the phenolic proton is weakly acidic, a critical factor in its pH-dependent solubility.[2]

Solubility Profile of this compound

Solubility is a critical determinant of a compound's utility, impacting everything from reaction kinetics in synthesis to bioavailability in pharmaceutical formulations. The dissolution of a solid in a liquid is governed by the interplay between lattice energy (the energy holding the crystal together) and solvation energy (the energy released upon interaction with solvent molecules).

Aqueous and Organic Solvent Solubility

While specific quantitative solubility data for this compound is not extensively published, preliminary data indicates it is slightly soluble in polar organic solvents like DMSO and methanol.[2] For context, the parent compound, salicylamide, exhibits low aqueous solubility that increases with temperature (e.g., 0.2% w/v at 30°C and 0.8% w/v at 47°C).[3] It is also soluble in hot water, chloroform, and ether.[3] Given the addition of a methyl group, which increases lipophilicity, this compound is expected to have lower aqueous solubility than salicylamide but potentially enhanced solubility in less polar organic solvents.

Table 2: Solubility Data of the Related Compound, Salicylamide

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 30 | 0.2 |

| Water | 47 | 0.8 |

| Glycerol | 5 | 2.0 |

| Glycerol | 39 | 5.0 |

| Glycerol | 60 | 10.0 |

| Propylene Glycol | 5 | 10.0 |

| Data from Rishabh Metal & Chemicals for Salicylamide provides a comparative baseline.[3] |

Factors Influencing Solubility

pH-Dependent Solubility: The solubility of ionizable compounds is highly dependent on the pH of the aqueous medium.[4] For this compound, with a predicted pKa of 8.67 for its phenolic hydroxyl group, its solubility is expected to increase significantly in alkaline conditions (pH > pKa).[2] In such conditions, the phenol is deprotonated to form the more soluble phenolate salt. Conversely, in acidic to neutral pH, the compound will exist predominantly in its less soluble, unionized form.

Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility typically increases with temperature.[5] This relationship can be quantified by the van't Hoff equation. Experimental data for salicylamide in various organic solvents like methanol, acetonitrile, and acetone confirms that its solubility increases with rising temperature.[4][6][7] A similar trend is anticipated for this compound.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining equilibrium solubility.[4]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvent (e.g., purified water, pH buffers, organic solvents). The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaking water bath or orbital shaker is ideal.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the sample gravimetrically or volumetrically with a suitable solvent to bring the concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or a stability-indicating HPLC method (see Section 4.0).

-

Calculation: Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

Stability Profile of this compound

Assessing the chemical stability of a compound is a mandatory regulatory requirement and a critical aspect of drug development.[8] Forced degradation (or stress testing) studies are performed to identify likely degradation products and establish the intrinsic stability of the molecule.[9][10] These studies expose the compound to conditions more severe than accelerated stability testing, including acid/base hydrolysis, oxidation, heat, and light.[8]

Hydrolytic Stability

Hydrolysis is a common degradation pathway for molecules with labile functional groups like esters and amides. The amide bond in this compound can be susceptible to cleavage under acidic or basic conditions, yielding 5-methylsalicylic acid and ammonia.[11] The kinetics of this degradation can be determined by monitoring the disappearance of the parent compound over time at different pH values and temperatures.

Proposed Hydrolysis Pathway:

Experimental Protocol for Hydrolysis Study:

-

Sample Preparation: Prepare solutions of this compound in various aqueous media, including 0.1N HCl (acidic), purified water (neutral), and 0.1N NaOH (alkaline).

-

Incubation: Store the solutions at a controlled elevated temperature (e.g., 60°C) to accelerate degradation. Include a control sample stored at refrigerated conditions.

-

Time-Point Analysis: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Quenching: Neutralize the acidic and basic samples immediately to halt the degradation reaction.

-

Quantification: Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.

-

Kinetics: Plot the natural log of the concentration of this compound versus time to determine the degradation rate constant (k) if the reaction follows first-order kinetics.[12]

Oxidative Stability

The phenolic hydroxyl group and the benzylic methyl group on the aromatic ring are potential sites for oxidation. Exposure to oxidizing agents like hydrogen peroxide can lead to the formation of various degradation products, including quinones or benzoic acid derivatives.

Experimental Protocol for Oxidative Study:

-

Sample Preparation: Dissolve this compound in a suitable solvent and treat it with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

-

Incubation: Store the solution at room temperature or slightly elevated temperature for a defined period (e.g., 24 hours), protected from light.

-

Analysis: Analyze the sample by HPLC to assess the extent of degradation and profile the degradants formed.

Photostability

Many aromatic compounds are susceptible to photodegradation upon exposure to UV or visible light.[13][14] ICH guideline Q1B provides a standardized approach for photostability testing.

Experimental Protocol for Photostability Study:

-

Sample Preparation: Expose solid this compound and its solution in a photochemically inert container to a light source that provides a standardized output of UV and visible light.

-

Exposure: The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Control: A dark control sample, protected from light, should be stored under the same temperature and humidity conditions.

-

Analysis: After exposure, compare the physical properties and chromatograms of the exposed and control samples to evaluate any changes.

Thermal Stability

Thermal degradation is assessed by exposing the compound to dry heat. This helps to understand its stability during manufacturing processes (like drying) and long-term storage in warm climates.

Experimental Protocol for Thermal Stability Study:

-

Sample Preparation: Place solid this compound in a controlled temperature oven (e.g., 80°C).

-

Incubation: Heat the sample for a specified duration.

-

Analysis: Analyze the sample by HPLC and compare it to an unheated control to determine the extent of degradation.

Analytical Methodologies

A robust, validated analytical method is essential for accurately quantifying this compound and its potential degradation products. A stability-indicating assay method (SIAM) is required, which is a validated method that can accurately measure the active ingredient without interference from degradants, impurities, or excipients.[1][15][16] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Protocol for Stability-Indicating HPLC Method Development

-

Generate Degraded Samples: Use the samples generated from the forced degradation studies (Section 3.0). These samples contain the parent compound and its potential degradation products.

-

Column and Mobile Phase Screening:

-

Column: Start with a versatile reversed-phase column, such as a C18 or C8, of standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Screen different mobile phase compositions. A common starting point is a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).

-

-

Optimization:

-

Adjust the gradient slope, flow rate, and column temperature to achieve optimal separation between the this compound peak and all degradation product peaks.

-

The goal is to achieve baseline resolution (Rs > 1.5) for all relevant peaks.

-

-

Detection Wavelength: Select a UV detection wavelength that provides a good response for both the parent compound and the degradants. A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, helping to assess peak purity.

-

Method Validation (per ICH Q2(R1) Guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. This is achieved by analyzing the stressed samples.

-

Linearity: Establish a linear relationship between concentration and detector response over a defined range.

-

Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known amounts of the analyte.

-

Precision: Assess the method's repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Intentionally vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.

-

Conclusion and Future Perspectives

This guide has outlined the critical parameters of solubility and stability for this compound. While some fundamental properties are known, a comprehensive quantitative understanding requires further experimental investigation. The provided protocols offer a clear and scientifically sound pathway for researchers to determine the aqueous and organic solubility, pH-solubility profile, and degradation pathways of this compound. The development of a validated stability-indicating HPLC method is a cornerstone of this characterization process. The data generated from these studies will be invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the quality and efficacy of any future products containing this compound.

References

- 1. ijsdr.org [ijsdr.org]

- 2. This compound | 39506-61-1 [m.chemicalbook.com]

- 3. rmc.in [rmc.in]

- 4. pure.ul.ie [pure.ul.ie]

- 5. Solubility table - Wikipedia [en.wikipedia.org]

- 6. ThermoML:J. Chem. Eng. Data 2006, 51, 5, 1775-1777 [trc.nist.gov]

- 7. Solubility and Melting Properties of Salicylamide [diva-portal.org]

- 8. medcraveonline.com [medcraveonline.com]

- 9. openaccessjournals.com [openaccessjournals.com]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ijcrt.org [ijcrt.org]

- 16. pharmatutor.org [pharmatutor.org]

5-Methylsalicylamide: A Technical Guide on its Synthesis, History, and Therapeutic Potential

Introduction: Unveiling a Niche Salicylamide Derivative

5-Methylsalicylamide, a derivative of the well-known salicylamide family, represents a molecule of growing interest within the realms of medicinal chemistry and drug development. While not as extensively studied as its parent compound, its unique structural modification—a methyl group at the 5-position of the benzene ring—imparts distinct physicochemical properties that warrant a thorough investigation of its synthesis, history, and potential therapeutic applications. This technical guide provides an in-depth exploration of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource to understand and leverage the potential of this compound.

The broader class of salicylamides has a rich history as non-steroidal anti-inflammatory drugs (NSAIDs), primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[1] This mechanism underpins their analgesic, antipyretic, and anti-inflammatory properties. In recent years, the therapeutic landscape for salicylamide derivatives has expanded dramatically, with studies revealing their potential as potent antiviral, anticancer, and neuroprotective agents.[1][2][3][4] This guide will delve into the historical context of salicylamide research, positioning this compound within this evolving narrative and exploring how its specific methylation might influence its biological activity.

A deep understanding of a compound's synthesis is paramount for its exploration and application. Therefore, this guide will provide a detailed, step-by-step protocol for the laboratory-scale synthesis of this compound, grounded in established organic chemistry principles. By elucidating the synthetic pathway from commercially available starting materials, we aim to empower researchers to produce this compound for their own investigations.

Finally, this document will synthesize the available (though limited) data and infer the potential mechanisms of action and therapeutic applications of this compound based on the well-documented activities of structurally related compounds. Through a combination of historical perspective, practical synthetic guidance, and forward-looking therapeutic exploration, this guide serves as a foundational text for the scientific community to unlock the full potential of this compound.

A Legacy of Pain Relief and Beyond: The Historical Context of Salicylamides

The story of this compound is intrinsically linked to the broader history of salicylates, a class of compounds with ancient roots in medicine. For centuries, extracts from willow bark and other plants rich in salicylates were used to alleviate pain and fever. The active ingredient, salicylic acid, was first isolated in the 19th century, paving the way for the synthesis of its more palatable derivative, acetylsalicylic acid, famously known as aspirin.

Salicylamide, the amide derivative of salicylic acid, emerged as a non-prescription analgesic and antipyretic in the mid-20th century. Its primary mechanism of action, like other NSAIDs, involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins—key mediators of inflammation, pain, and fever.[1]

The exploration of salicylamide derivatives has been a continuous effort to enhance therapeutic efficacy and reduce side effects. The addition of various functional groups to the salicylamide scaffold has led to the discovery of compounds with a wide range of biological activities. For instance, the introduction of a trifluoromethyl group has been explored in the development of anti-parasitic agents.

De Novo Synthesis of this compound: A Two-Step Experimental Protocol

The synthesis of this compound is a two-step process that begins with the preparation of its precursor, 5-methylsalicylic acid, followed by its conversion to the corresponding amide. The following protocol provides a detailed methodology for the laboratory-scale synthesis of this compound.

Part 1: Synthesis of 5-Methylsalicylic Acid via the Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a classic method for the synthesis of hydroxybenzoic acids from phenols.[5] In this step, p-cresol is carboxylated to yield 5-methylsalicylic acid.

Reaction Scheme:

Caption: Synthesis of 5-Methylsalicylic Acid from p-Cresol.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) |

| p-Cresol | C₇H₈O | 108.14 |

| Sodium Hydroxide | NaOH | 40.00 |

| Carbon Dioxide | CO₂ | 44.01 |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |

Step-by-Step Protocol:

-

Preparation of Sodium p-cresoxide: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve a specific molar equivalent of p-cresol in a suitable solvent like toluene.

-

Reaction with Sodium Hydroxide: Slowly add an equimolar amount of powdered sodium hydroxide to the solution while stirring. The mixture is then heated to reflux to form sodium p-cresoxide, with the removal of water.

-

Carboxylation: After cooling, the dried sodium p-cresoxide is transferred to a high-pressure autoclave. The autoclave is sealed and pressurized with carbon dioxide to approximately 100 atm. The temperature is then raised to around 125°C and maintained for several hours.

-

Acidification and Isolation: After the reaction is complete, the autoclave is cooled, and the pressure is carefully released. The solid product is dissolved in water and filtered. The filtrate is then acidified with concentrated sulfuric acid until a pH of approximately 2 is reached, leading to the precipitation of 5-methylsalicylic acid.

-

Purification: The crude 5-methylsalicylic acid is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a pure crystalline product.

Part 2: Amidation of 5-Methylsalicylic Acid to this compound

The conversion of the carboxylic acid to the primary amide can be achieved through the formation of an intermediate acid chloride followed by reaction with ammonia.[6][7][8]

Reaction Scheme:

Caption: Synthesis of this compound from 5-Methylsalicylic Acid.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) |

| 5-Methylsalicylic Acid | C₈H₈O₃ | 152.15 |

| Thionyl Chloride | SOCl₂ | 118.97 |

| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 |

| Ammonia (aqueous solution) | NH₃ | 17.03 |

| Sodium Bicarbonate | NaHCO₃ | 84.01 |

Step-by-Step Protocol:

-

Formation of the Acid Chloride: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-methylsalicylic acid in anhydrous dichloromethane. To this suspension, add an excess of thionyl chloride (typically 2-3 equivalents) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Monitoring: The reaction mixture is then gently refluxed until the evolution of HCl and SO₂ gases ceases, indicating the completion of the acid chloride formation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Removal of Excess Reagent: After the reaction is complete, the excess thionyl chloride and the solvent are removed under reduced pressure to obtain the crude 5-methylsalicyloyl chloride as an oil or solid.

-

Amidation: The crude acid chloride is redissolved in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran and cooled in an ice bath. A concentrated aqueous solution of ammonia is then added dropwise with vigorous stirring.

-

Work-up and Purification: The reaction mixture is stirred for a few hours at room temperature. The organic layer is then washed sequentially with water and a saturated solution of sodium bicarbonate to remove any unreacted acid and inorganic byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

-

Final Purification: The product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain pure this compound.

Inferred Mechanisms of Action and Therapeutic Horizons

While specific pharmacological data for this compound is scarce in the public domain, its potential biological activities can be inferred from the extensive research on other salicylamide derivatives.

Potential as an Anti-inflammatory and Analgesic Agent

Given its structural similarity to salicylamide, it is highly probable that this compound retains the ability to inhibit COX enzymes. The methyl group at the 5-position may influence its binding affinity and selectivity for COX-1 versus COX-2, potentially altering its efficacy and side-effect profile.

Caption: Inferred Anti-inflammatory Mechanism of this compound.

Antiviral and Anticancer Potential

Recent studies have highlighted the broad-spectrum antiviral activity of salicylamide derivatives against a range of RNA and DNA viruses.[2] The mechanisms are often multifaceted, involving the inhibition of viral entry, replication, or assembly. Similarly, certain salicylamide derivatives have demonstrated potent anticancer activity by targeting various signaling pathways, such as STAT3, which is crucial for tumor cell proliferation and survival.[4] The presence of the methyl group in this compound could enhance its cellular uptake and interaction with these intracellular targets, making it a candidate for further investigation in these therapeutic areas.

Neuroprotective Properties

The potential of salicylamide derivatives in the treatment of neurodegenerative diseases like Alzheimer's is an emerging area of research. Some derivatives have been shown to act as multifunctional agents by inhibiting acetylcholinesterase, reducing amyloid-β aggregation, and exhibiting antioxidant properties.[1] Further studies are warranted to explore if this compound shares these neuroprotective characteristics.

Quantitative Data on Related Salicylamide Derivatives

To provide a quantitative context for the potential bioactivity of this compound, the following table summarizes the inhibitory concentrations (IC₅₀) of some representative salicylamide derivatives against various biological targets.

| Derivative | Target | IC₅₀ | Reference |

| Salicylamide Derivative 50 | Hepatitis B Virus (HBV) | 0.52 µM | |

| Salicylamide Derivative 56 | Hepatitis B Virus (HBV) | 0.47 µM | |

| O-alkylamino-tethered salicylamide derivative (9a) | MDA-MB-231 (Triple-Negative Breast Cancer) | 3.38 ± 0.37 μM | [4] |

| Salicylamide derivative 15b | Rat Acetylcholinesterase (AChE) | 10.4 µM |

Conclusion and Future Directions

This compound, while a less-explored member of the salicylamide family, holds considerable potential for further scientific investigation. Its synthesis is achievable through established chemical methodologies, and its structural features suggest a range of possible biological activities that align with the expanding therapeutic applications of salicylamide derivatives.

Future research should focus on a number of key areas:

-

Optimization of Synthesis: Developing more efficient and environmentally friendly synthetic routes for this compound.

-

In-depth Pharmacological Profiling: Conducting comprehensive in vitro and in vivo studies to elucidate its specific mechanisms of action and to quantify its efficacy as an anti-inflammatory, antiviral, anticancer, and neuroprotective agent.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of 5-substituted salicylamide derivatives to understand the impact of different substituents on biological activity.

-

Pharmacokinetic and Toxicological Assessment: Evaluating the absorption, distribution, metabolism, excretion, and toxicity profile of this compound to determine its potential as a drug candidate.

This technical guide has aimed to provide a solid foundation for researchers interested in exploring the discovery, synthesis, and potential of this compound. By building upon this knowledge, the scientific community can continue to unlock the therapeutic promise held within the versatile salicylamide scaffold.

References

- 1. Novel salicylamide derivatives as potent multifunctional agents for the treatment of Alzheimer's disease: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of salicylamide derivatives for combating viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 5-Methylsalicylamide Derivatives and Analogs: From Synthesis to Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 5-Methylsalicylamide derivatives and analogs for researchers, scientists, and drug development professionals. While the parent molecule, salicylamide, is known for its analgesic, antipyretic, and anti-inflammatory properties, the introduction of a methyl group at the 5-position of the salicylamide scaffold offers a unique starting point for the design of novel therapeutic agents with diverse pharmacological activities. This document delves into the synthetic strategies for creating a library of these compounds, explores their structure-activity relationships (SAR), elucidates their potential mechanisms of action, and provides detailed experimental protocols for their evaluation. The insights presented herein are synthesized from established literature on closely related salicylamide derivatives, offering a robust framework for advancing research and development in this promising area of medicinal chemistry.

Introduction: The this compound Core - A Privileged Scaffold

Salicylamides, derivatives of salicylic acid, have a long-standing history in medicine. Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. The core structure of this compound, featuring a hydroxyl group ortho to the amide functionality and a methyl group at the 5-position, presents a unique combination of electronic and steric properties. The methyl group can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, potentially leading to enhanced potency, selectivity, and novel pharmacological profiles compared to unsubstituted salicylamides.

Recent research into salicylamide derivatives has revealed a broad spectrum of therapeutic potential beyond anti-inflammatory effects, including anticancer, antiviral, and antimicrobial activities.[1][2] This guide will explore how modifications to the this compound core can be strategically employed to develop next-generation therapeutics.

Synthetic Strategies: Building a Diverse Chemical Library

The synthesis of this compound derivatives typically starts from commercially available 5-methylsalicylic acid. The general approach involves the activation of the carboxylic acid and subsequent amidation, followed by modifications of the phenolic hydroxyl group or the amide nitrogen.

Core Synthesis of this compound

A fundamental step is the synthesis of the parent this compound. This can be achieved through two primary routes:

-

Method A: Acid Chloride Formation: Treatment of 5-methylsalicylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride yields the corresponding acid chloride. This highly reactive intermediate can then be reacted with ammonia or a primary/secondary amine to form the desired amide.

-

Method B: Coupling Agent-Mediated Amidation: Direct coupling of 5-methylsalicylic acid with an amine in the presence of a peptide coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) provides a milder and often higher-yielding alternative to the acid chloride method.

Derivatization Strategies

Building upon the this compound core, a variety of derivatives can be synthesized to explore structure-activity relationships.

The amide nitrogen provides a key handle for introducing diverse functionalities. A range of primary and secondary amines can be utilized in the amidation step to generate a library of N-substituted 5-Methylsalicylamides. The nature of the substituent can significantly impact the compound's properties, including its ability to form hydrogen bonds and its overall steric profile.

The phenolic hydroxyl group can be alkylated to introduce various side chains. A common method is the Williamson ether synthesis, where the hydroxyl group is deprotonated with a base (e.g., potassium carbonate) and reacted with an alkyl halide. This strategy has been successfully employed in the synthesis of O-alkylamino-tethered salicylamide derivatives with potent anticancer activities.[3]

Experimental Protocol: Synthesis of an N-Aryl-5-Methylsalicylamide Derivative

This protocol details a general procedure for the synthesis of an N-aryl substituted this compound using a coupling agent.

Materials:

-

5-Methylsalicylic acid

-

Substituted aniline (e.g., 4-chloroaniline)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

-

To a solution of 5-methylsalicylic acid (1.0 eq) in anhydrous DCM, add EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add the substituted aniline (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-5-Methylsalicylamide derivative.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationships (SAR) and Therapeutic Potential

The strategic modification of the this compound scaffold can lead to compounds with a wide array of biological activities. The following sections discuss potential therapeutic applications and the corresponding SAR insights, extrapolated from studies on related salicylamide derivatives.

Anticancer Activity

Salicylamide derivatives have emerged as promising anticancer agents. For instance, O-alkylamino-tethered salicylamides have demonstrated potent anti-proliferative activities against various cancer cell lines, including triple-negative breast cancer.[3]

Key SAR Insights:

-

N-Substitution: The nature of the substituent on the amide nitrogen is critical for anticancer potency. Aromatic and heteroaromatic rings can engage in pi-stacking interactions within the target protein's binding site.

-

O-Alkylation: The length and composition of the O-alkylamino tether can influence cell permeability and target engagement.

-

5-Methyl Group: The 5-methyl group can enhance binding affinity through hydrophobic interactions and may also block metabolic pathways that would otherwise inactivate the compound.

Potential Mechanisms of Action:

-

STAT3 Inhibition: Some salicylamide derivatives have been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in tumor cell proliferation, survival, and angiogenesis.[3]

-

EGFR Inhibition: The epidermal growth factor receptor (EGFR) is another potential target for salicylamide analogs.[2]

-

Wnt/β-catenin Pathway Interference: The related molecule, 5-aminosalicylic acid (mesalazine), has been shown to interfere with the Wnt/β-catenin signaling pathway, which is often dysregulated in colorectal cancer.[4]

Antiviral Activity

Salicylamide derivatives have demonstrated broad-spectrum antiviral activity, with some compounds showing potent inhibition of the Hepatitis B Virus (HBV).[5]

Key SAR Insights:

-

Aniline Moiety Modifications: In the context of anti-HBV agents, modifications to an aniline moiety attached to the salicylamide core have been shown to be crucial for activity.

-

Halogenation: The presence of halogen atoms on the aromatic rings can significantly enhance antiviral potency.

Potential Mechanisms of Action:

-

Capsid Assembly Disruption: Some salicylamide derivatives have been found to disrupt the formation of the viral capsid, a critical step in the HBV replication cycle.[5]

-

Core Protein Expression Impairment: Other analogs have been shown to impair the expression of the HBV core protein.[5]

Anti-inflammatory Activity

Building on the known anti-inflammatory properties of salicylates, novel this compound derivatives can be designed as more potent and selective anti-inflammatory agents.

Potential Mechanisms of Action:

-

COX-2 Inhibition: While many salicylates are non-selective COX inhibitors, modifications to the this compound structure could lead to selective COX-2 inhibitors, thereby reducing the gastrointestinal side effects associated with COX-1 inhibition.

-

5-Lipoxygenase (5-LOX) Inhibition: Dual inhibition of COX-2 and 5-LOX could provide a broader anti-inflammatory effect by blocking the production of both prostaglandins and leukotrienes.

Experimental Evaluation: Protocols for Biological Screening

The following protocols provide a framework for the in vitro and in vivo evaluation of newly synthesized this compound derivatives.

In Vitro Assays

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231 for breast cancer, HT-29 for colon cancer)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the this compound derivatives (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using appropriate software.

This assay determines if the compounds inhibit the activation of the STAT3 signaling pathway.

Materials:

-

Cancer cell lines

-

This compound derivatives

-

Lysis buffer

-

Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

Procedure:

-

Treat cells with the test compounds for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight.

-

Wash the membrane and incubate with the secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.

In Vivo Models

This model is used to evaluate the in vivo antitumor efficacy of promising compounds.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line for implantation

-

Test compound formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the test compound and vehicle control to the respective groups (e.g., daily via oral gavage or intraperitoneal injection).

-

Measure the tumor volume and body weight of the mice regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).

Data Presentation and Visualization

Quantitative Data Summary

| Derivative ID | Modification | Target Cell Line | IC₅₀ (µM)[3] |

| 9a | O-alkylamino-tethered salicylamide with an amino acid linker | MDA-MB-231 (Triple-Negative Breast Cancer) | 3.38 ± 0.37 |

| 9a | O-alkylamino-tethered salicylamide with an amino acid linker | MCF-10A (Non-tumorigenic Breast Epithelial) | > 60 |

| 50 | Salicylamide derivative | Hepatitis B Virus (HBV) | 0.52 |

| 56 | Salicylamide derivative | Hepatitis B Virus (HBV) | 0.47 |

Visualizations

Caption: Proposed mechanism of action of this compound derivatives via inhibition of the JAK/STAT3 signaling pathway.

Caption: General synthetic workflow for the preparation of this compound derivatives.

Conclusion and Future Directions

This compound represents a versatile and promising scaffold for the development of novel therapeutic agents. By leveraging the synthetic strategies and evaluation protocols outlined in this guide, researchers can systematically explore the structure-activity relationships of its derivatives. The insights gained from studies on related salicylamides provide a strong foundation for investigating the potential of this compound analogs as anticancer, antiviral, and anti-inflammatory drugs. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these compounds, as well as optimizing their pharmacokinetic and pharmacodynamic properties to advance the most promising candidates toward clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. N-Substituted-5- [(2,5-Dihydroxybenzyl)amino]salicylamides as Lavendustin Analogs: Antiproliferative Activity, COMPARE Analyses, Mechanistic, Docking, ADMET and Toxicity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

A Guide to the Spectroscopic Characterization of 5-Methylsalicylamide

This technical guide provides an in-depth analysis of the key spectroscopic data for 5-Methylsalicylamide (2-hydroxy-5-methylbenzamide), a valuable compound in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The focus is on the practical application and interpretation of these techniques for unambiguous structural elucidation and quality control.

Introduction to this compound and Spectroscopic Analysis

This compound is an aromatic amide derivative of salicylic acid. Its structure, featuring a hydroxyl group, an amide group, and a methyl group on the benzene ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming its identity, assessing its purity, and studying its interactions in various chemical and biological systems. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, providing both the foundational principles and the specific interpretations relevant to this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the molecular framework and deduce the connectivity of atoms.

¹H NMR Spectroscopy of this compound

Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum of this compound is predicted to show distinct signals for the aromatic protons, the amide protons, the hydroxyl proton, and the methyl protons.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| -OH | ~12.5 | Broad Singlet | 1H | The phenolic proton is highly deshielded due to intramolecular hydrogen bonding with the adjacent carbonyl oxygen and its acidic nature. Its broadness is a result of chemical exchange. |

| -CONH₂ | ~8.2 and ~7.8 | Two Broad Singlets | 2H | The two amide protons are diastereotopic due to restricted rotation around the C-N bond, making them chemically non-equivalent. They are deshielded by the electronegativity of the nitrogen and the anisotropy of the C=O bond. |

| H-6 | ~7.7 | Doublet | 1H | This proton is ortho to the electron-withdrawing amide group, leading to significant deshielding. It appears as a doublet due to coupling with H-4. |

| H-4 | ~7.2 | Doublet of Doublets | 1H | This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets. |

| H-3 | ~6.8 | Doublet | 1H | This proton is ortho to the electron-donating hydroxyl group, causing it to be more shielded compared to the other aromatic protons. It is coupled to H-4. |

| -CH₃ | ~2.2 | Singlet | 3H | The methyl protons are in a typical region for an aryl methyl group and appear as a singlet as there are no adjacent protons to couple with. |

Note: Predicted chemical shifts can vary depending on the prediction software and the solvent used. These values are based on established principles and data from similar compounds.[1][2][3]

Diagram of ¹H NMR Assignments for this compound

Caption: Predicted ¹H NMR assignments for this compound.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended as it effectively dissolves the compound and allows for the observation of exchangeable protons (-OH and -NH₂).

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16-64) should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Apply Fourier transform to the free induction decay (FID). Phase and baseline correct the spectrum. Calibrate the chemical shift axis using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm). Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy of this compound

Carbon NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O | ~170 | The carbonyl carbon of the amide is highly deshielded and appears significantly downfield. |

| C-2 (C-OH) | ~158 | This aromatic carbon is attached to the electronegative hydroxyl group, causing a strong deshielding effect. |

| C-5 (C-CH₃) | ~135 | The carbon bearing the methyl group. |

| C-1 (C-CONH₂) | ~120 | The carbon attached to the amide group. Its chemical shift is influenced by both the hydroxyl and amide functionalities. |

| C-4 | ~130 | Aromatic CH carbon. |

| C-6 | ~128 | Aromatic CH carbon. |

| C-3 | ~118 | This aromatic carbon is ortho to the electron-donating hydroxyl group and is therefore more shielded. |

| -CH₃ | ~20 | The methyl carbon is the most shielded carbon and appears furthest upfield. |

Note: These are predicted values and serve as a guide for spectral interpretation.[4][5][6]

Diagram of ¹³C NMR Assignments for this compound

Caption: Predicted ¹³C NMR assignments for this compound.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of DMSO-d₆) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: Use a spectrometer with a broadband probe. Tune and match the probe for the ¹³C frequency.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are necessary to obtain a good spectrum.

-

Data Processing: Similar to ¹H NMR, the data is processed with Fourier transform, phasing, and baseline correction. The chemical shift axis is calibrated using the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an excellent technique for identifying the functional groups present.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3400 - 3200 | O-H stretch | Broad, Strong | Phenolic -OH (hydrogen-bonded) |

| ~3350 and ~3180 | N-H stretch | Medium-Strong | Primary Amide (-CONH₂) |

| 3100 - 3000 | C-H stretch | Medium | Aromatic C-H |

| 2960 - 2850 | C-H stretch | Medium | Methyl C-H |

| ~1660 | C=O stretch (Amide I) | Strong, Sharp | Amide Carbonyl |

| ~1620 | N-H bend (Amide II) | Medium | Primary Amide (-CONH₂) |

| 1600 - 1450 | C=C stretch | Medium-Strong | Aromatic Ring |

| ~1250 | C-O stretch | Strong | Phenolic C-O |

Interpretation: The IR spectrum is expected to be dominated by a strong, sharp carbonyl (C=O) peak of the amide group around 1660 cm⁻¹. A very broad absorption in the high-frequency region (3400-3200 cm⁻¹) is characteristic of the hydrogen-bonded phenolic -OH group. The two N-H stretching vibrations of the primary amide will appear as two distinct bands in the same region. The presence of both aromatic and aliphatic C-H stretches will also be evident.[7][8][9][10][11]

Workflow for FTIR Sample Preparation and Analysis (KBr Pellet Method)

Caption: Workflow for preparing a KBr pellet and acquiring an FTIR spectrum.

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

-

Material Preparation: Use spectroscopy-grade potassium bromide (KBr), which has been thoroughly dried in an oven and stored in a desiccator to prevent moisture absorption.[12][13]

-

Sample Grinding: Grind 1-2 mg of this compound into a very fine powder using an agate mortar and pestle.

-

Mixing: Add approximately 100-200 mg of the dry KBr powder to the mortar and gently but thoroughly mix with the sample powder.[14][15]

-

Pellet Formation: Transfer the mixture to a pellet die and press it using a hydraulic press at about 8-10 tons of pressure for a few minutes. A transparent or translucent pellet should be formed.[16]

-

Analysis: Place the pellet in the sample holder of the FTIR spectrometer. First, run a background scan with an empty sample compartment. Then, run the sample scan to obtain the infrared spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is used to determine the molecular weight and to gain structural information from the fragmentation pattern.

Predicted Mass Spectrum Fragmentation for this compound

The molecular ion peak (M⁺) for this compound (C₈H₉NO₂) is expected at m/z = 151. Electron ionization (EI) is a high-energy technique that will likely cause significant fragmentation.

Key Predicted Fragment Ions (EI-MS)

| m/z | Proposed Fragment | Plausible Origin |

| 151 | [C₈H₉NO₂]⁺ | Molecular Ion (M⁺) |

| 134 | [M - NH₃]⁺ | Loss of ammonia from the molecular ion. |

| 133 | [M - H₂O]⁺ | Loss of water, potentially involving the hydroxyl and an amide proton. |

| 106 | [M - CONH₂ - H]⁺ | Loss of the amide group followed by the loss of a hydrogen atom. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for toluene derivatives. |

| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from further fragmentation. |

Note: The relative intensities of these peaks will depend on the stability of the fragment ions.[17][18][19][20][21]

Diagram of a Plausible Fragmentation Pathway for this compound

Caption: A simplified, plausible fragmentation pathway for this compound under EI-MS conditions.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in a high vacuum environment.[22][23]

-

Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺).[24][25][26]

-

Fragmentation: The excess energy transferred during ionization causes the molecular ion to break apart into smaller, charged fragments and neutral radicals.

-

Mass Analysis: The positively charged ions (both the molecular ion and the fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and comprehensive picture of the molecular structure of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the connectivity of the functional groups. IR spectroscopy provides definitive evidence for the presence of the phenolic hydroxyl, primary amide, and aromatic functionalities. Mass spectrometry confirms the molecular weight and offers insights into the molecule's stability and fragmentation pathways. Together, these data form a robust analytical package for the unambiguous identification and characterization of this compound in a research or drug development setting.

References

- 1. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning [mdpi.com]

- 2. PROSPRE [prospre.ca]

- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 4. Visualizer loader [nmrdb.org]

- 5. scribd.com [scribd.com]

- 6. CASPRE [caspre.ca]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Simulation of IR Spectra of Some Organic Compounds-A Review | PDF [slideshare.net]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 13. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 14. shimadzu.com [shimadzu.com]

- 15. youtube.com [youtube.com]

- 16. pelletpressdiesets.com [pelletpressdiesets.com]

- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 18. m.youtube.com [m.youtube.com]

- 19. m.youtube.com [m.youtube.com]

- 20. youtube.com [youtube.com]

- 21. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 22. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 23. Electron ionization - Wikipedia [en.wikipedia.org]

- 24. rroij.com [rroij.com]

- 25. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 26. chromatographyonline.com [chromatographyonline.com]

A Technical Guide to the Potential Biological Activities of 5-Methylsalicylamide: A Structure-Activity Relationship (SAR) Driven Investigative Framework

Abstract: Salicylamide and its derivatives represent a cornerstone in medicinal chemistry, possessing a wide spectrum of therapeutic activities. This guide focuses on 5-Methylsalicylamide, a specific analog whose biological potential remains largely unexplored. In the absence of direct comprehensive studies, this document establishes an investigative framework grounded in the well-documented activities of the parent salicylamide scaffold and related 5-substituted analogs. By synthesizing established knowledge with the principles of medicinal chemistry, specifically the "magic methyl" effect, we will outline the predicted biological activities of this compound and provide detailed, field-proven methodologies for its systematic evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities based on privileged scaffolds.

Introduction: The Salicylamide Scaffold and the Question of the 5-Methyl Group

Salicylamide, a derivative of salicylic acid, is historically recognized for its analgesic, antipyretic, and anti-inflammatory properties, primarily acting through the inhibition of cyclooxygenase (COX) enzymes.[1][2] Its simple, modifiable structure has made it a "privileged scaffold" in drug discovery, leading to the development of numerous derivatives with diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects.[3][4][5][6]

The core of this guide addresses a specific, yet under-investigated derivative: this compound. The introduction of a methyl group at the 5-position of the salicylamide ring is a subtle but potentially profound modification. In medicinal chemistry, the addition of a methyl group—often termed the "magic methyl" effect—can dramatically alter a compound's pharmacokinetic and pharmacodynamic profile by influencing its lipophilicity, metabolic stability, and interaction with biological targets.[7]

This document hypothesizes the potential biological activities of this compound based on a robust analysis of its parent structure and closely related 5-substituted analogs. We will propose a logical, multi-tiered research program to systematically validate these hypotheses, complete with detailed experimental protocols and data interpretation frameworks.

Foundational Bioactivities of the 5-Substituted Salicylamide Scaffold

To predict the potential of this compound, we must first understand the structure-activity relationships established by other substitutions at the 5-position.

-